

# Staining Yeast Vacuoles with LysoSensor Green DND-189: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The yeast vacuole is a dynamic, acidic organelle analogous to the mammalian lysosome, playing crucial roles in cellular homeostasis, including ion and metabolite storage, protein degradation, and pH regulation. Visualizing and quantifying the pH of the vacuole is essential for studying a wide range of cellular processes, from autophagy to drug resistance. LysoSensor Green **DND-189** is a fluorescent probe that selectively accumulates in acidic organelles. As a weak base, it permeates cell membranes in its neutral state and becomes protonated and trapped within the acidic lumen of the vacuole. This protonation relieves fluorescence quenching, resulting in a significant increase in fluorescence intensity that is proportional to the acidity of the compartment. With a pKa of approximately 5.2, LysoSensor Green **DND-189** is an excellent tool for studying the acidic environment of the yeast vacuole.[1]

These application notes provide a detailed protocol for staining yeast vacuoles with LysoSensor Green **DND-189**, along with information on its mechanism of action, quantitative data analysis, and relevant biological pathways.

## **Product Information**



Property	Value	
Product Name	LysoSensor™ Green DND-189	
Target Organelle	Acidic compartments (e.g., vacuoles, lysosomes)	
Mechanism of Action	Accumulates in acidic organelles upon protonation, leading to increased fluorescence.	
рКа	~5.2	
Excitation (max)	~443 nm	
Emission (max)	~505 nm	
Formulation	Typically supplied as a 1 mM solution in DMSO	
Storage	Store at -20°C, protected from light.	

# Data Presentation: Quantitative Analysis of Vacuolar pH

The fluorescence intensity of LysoSensor Green **DND-189** is directly related to the pH of the vacuole. While fluorescence lifetime imaging microscopy (FLIM) provides the most accurate quantitative measurements, relative changes in fluorescence intensity can be used to assess shifts in vacuolar pH. Below is a representative table illustrating the expected correlation between vacuolar pH and the normalized fluorescence intensity of LysoSensor Green **DND-189** in yeast. This data is based on the principle that lower pH results in higher fluorescence.



Vacuolar pH	Relative Fluorescence Intensity (Arbitrary Units)	Condition
5.0	1000	Wild-type yeast, glucose-rich medium
5.5	750	Mild vacuolar alkalinization
6.0	400	Moderate vacuolar alkalinization (e.g., treatment with weak base)
6.5	150	Significant vacuolar alkalinization (e.g., V-ATPase inhibition)
7.0	50	Near-neutral vacuole (e.g., V-ATPase mutant)

Note: These values are for illustrative purposes. A standard curve should be generated for each experimental setup by treating cells with ionophores (e.g., nigericin and monensin) in buffers of known pH to accurately correlate fluorescence intensity to vacuolar pH.

# **Experimental Protocols**

## I. Yeast Cell Culture and Preparation

A standard protocol for preparing yeast cells for fluorescence microscopy is crucial for obtaining reliable and reproducible results.

#### Materials:

- Yeast strain of interest
- Appropriate yeast growth medium (e.g., YPD or synthetic defined medium)
- · Incubator with shaking capabilities
- Centrifuge



- · Microcentrifuge tubes
- · Phosphate-buffered saline (PBS) or appropriate imaging buffer
- · Microscope slides and coverslips
- (Optional) Concanavalin A for immobilizing cells

#### Procedure:

- Inoculate a single yeast colony into 5 mL of liquid growth medium.
- Incubate overnight at 30°C with shaking (200-250 rpm).
- The following morning, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD<sub>600</sub>) of 0.2-0.3.
- Grow the culture at 30°C with shaking to mid-log phase (OD600 of 0.5-0.8).
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet once with PBS or imaging buffer.
- Resuspend the cells in the desired imaging buffer to a final concentration of approximately 1 x 10<sup>7</sup> cells/mL.

# II. Staining Yeast Vacuoles with LysoSensor Green DND-189

This protocol provides a straightforward method for vital staining of yeast vacuoles.

#### Materials:

- Prepared yeast cell suspension
- LysoSensor Green DND-189 (1 mM stock in DMSO)



 Imaging buffer (e.g., synthetic defined medium without fluorescent components, or a buffered salt solution)

#### Procedure:

- To the prepared yeast cell suspension, add LysoSensor Green DND-189 to a final concentration of 1-5 μM. A starting concentration of 4 μM is recommended.
- Incubate the cells at room temperature or 30°C for 5-15 minutes, protected from light. A 5-minute incubation is often sufficient.[1]
- (Optional) The cells can be washed to remove excess dye. Centrifuge the cell suspension at 3,000 x g for 3 minutes and resuspend in fresh imaging buffer. This may reduce background fluorescence.
- Mount the stained cells on a microscope slide for immediate observation. For prolonged imaging, use of an agar pad or Concanavalin A-coated slide is recommended to immobilize the cells.

## **III. Fluorescence Microscopy and Image Acquisition**

#### Microscope Setup:

- Use a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., a standard FITC filter set).
- Excitation should be around 440-450 nm and emission collection around 500-520 nm.
- An oil immersion objective (60x or 100x) is recommended for visualizing the detailed morphology of yeast vacuoles.

#### Image Acquisition:

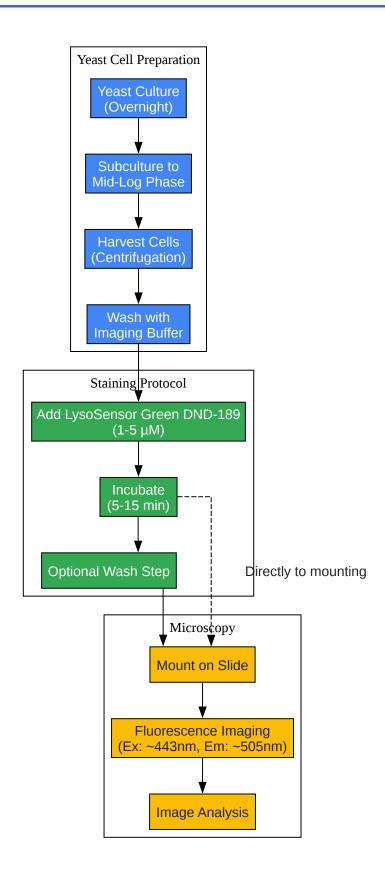
- Focus on the yeast cells using brightfield or DIC optics.
- Switch to the fluorescence channel to visualize the stained vacuoles.
- Adjust the exposure time to obtain a clear signal without saturating the detector.



Acquire images for subsequent analysis. For quantitative comparisons, ensure that all
imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all
samples.

# **Mandatory Visualizations**

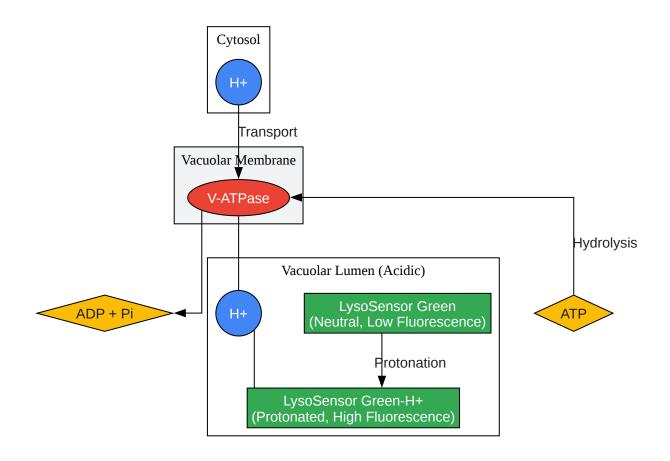




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Caption: Experimental workflow for staining yeast vacuoles with LysoSensor Green DND-189.





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## References

• 1. molbiolcell.org [molbiolcell.org]







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